molecular formula C8H10N4O B11910323 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11910323
M. Wt: 178.19 g/mol
InChI Key: BIGTZHWPCNPKCP-UHFFFAOYSA-N
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Description

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions. This reaction leads to the formation of the imidazopyridine core, which can then be further functionalized to introduce the methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in conditions such as anxiety and epilepsy .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with the imidazole ring fused at a different position on the pyridine ring.

    Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.

Uniqueness

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility, reactivity, and potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

3-methoxy-7-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H10N4O/c1-5-3-10-8(9)7-6(5)11-4-12(7)13-2/h3-4H,1-2H3,(H2,9,10)

InChI Key

BIGTZHWPCNPKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1N=CN2OC)N

Origin of Product

United States

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